![molecular formula C12H9N3O2S2 B11840595 1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline CAS No. 922505-41-7](/img/structure/B11840595.png)
1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole is a heterocyclic compound that incorporates both isoquinoline and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides and thiadiazole precursors. One common method includes the use of isoquinolin-1-ylmethyl chloride, which reacts with sulfonyl chloride under basic conditions to form the sulfonyl intermediate. This intermediate is then cyclized with a thiadiazole precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学研究应用
作用机制
The mechanism of action of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit protein tyrosine phosphatase 1B (PTB1B), a negative regulator of the insulin-signaling pathway, thereby enhancing insulin sensitivity .
相似化合物的比较
Similar Compounds
Isoquinoline derivatives: Compounds such as isoquinolin-1-ylmethyl chloride and isoquinolin-1-ylmethyl sulfone.
Thiadiazole derivatives: Compounds such as 1,2,4-thiadiazole-5-thiol and 1,2,4-thiadiazole-3,5-diamine.
Uniqueness
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole is unique due to the combination of isoquinoline and thiadiazole moieties, which imparts distinct chemical and biological properties
属性
CAS 编号 |
922505-41-7 |
|---|---|
分子式 |
C12H9N3O2S2 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
5-(isoquinolin-1-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17,12-14-8-15-18-12)7-11-10-4-2-1-3-9(10)5-6-13-11/h1-6,8H,7H2 |
InChI 键 |
OLQWGXIBPOPURS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2CS(=O)(=O)C3=NC=NS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



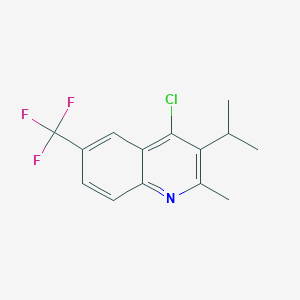
![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
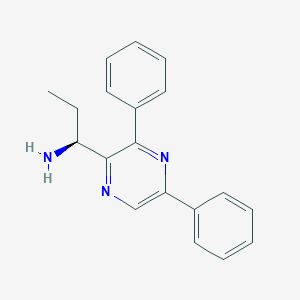
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
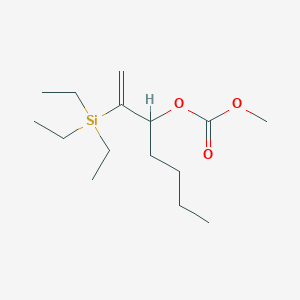


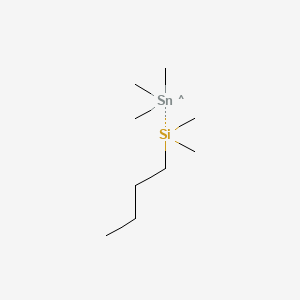
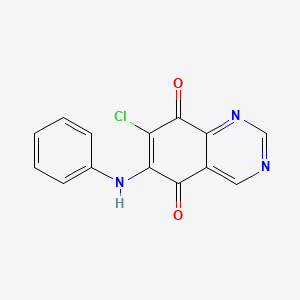
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)


